Ethyl D-glucopyranoside
Description
Significance of Glycosides in Academic Disciplines
Glycosides are a diverse class of molecules in which a sugar is chemically linked to another functional group, known as an aglycone. wikipedia.org This linkage, called a glycosidic bond, can significantly alter the properties of the parent molecules, such as solubility and biological activity. libretexts.org In nature, glycosides play numerous vital roles. wikipedia.org Plants, for instance, store chemicals as inactive glycosides, which can be activated by enzymatic hydrolysis to defend against herbivores or pathogens. wikipedia.orgebsco.comnumberanalytics.com
In various academic fields, the study of glycosides is paramount. In medicine, they are investigated for their therapeutic potential, with well-known examples including cardiac glycosides used for heart conditions and certain glycosides that may help manage type 2 diabetes. ebsco.com The pharmaceutical industry often utilizes glycosylation to enhance the water solubility of drugs, a process known as glucuronidation. wikipedia.org In food chemistry and the cosmetics industry, glycosides are valued as natural additives, flavor enhancers, and active ingredients. numberanalytics.comcreative-proteomics.com Furthermore, their involvement in cell-cell recognition, energy storage, and structural integrity makes them fundamental to biology and biochemistry. creative-proteomics.com
Overview of Ethyl D-glucopyranoside's Research Context
This compound, a specific O-glycosyl compound, is formed by the linkage of a glucose molecule to an ethyl group via a glycosidic bond. hmdb.ca Its molecular formula is C8H16O6. This compound serves as a valuable research tool due to its relatively simple and well-defined structure.
In chemical research, it is utilized as a building block for the synthesis of more complex glycosides and carbohydrate derivatives. The formation of its glycosidic bond is a classic example of acetal (B89532) chemistry applied to carbohydrates. Researchers study its synthesis, often through the Fischer glycosidation reaction where glucose reacts with an alcohol in the presence of an acid catalyst, to understand fundamental principles of carbohydrate chemistry. masterorganicchemistry.com
In the realm of biological research, this compound is investigated for its interactions with enzymes and receptors involved in carbohydrate metabolism and transport. It can act as a substrate for enzymes like α-glucosidase and has been used in chromogenic assays to detect microbial activity. Furthermore, it has been identified as a chemoattractant for certain bacteria, making it useful in studying microbial behavior.
Isomeric Forms of this compound in Research (e.g., alpha, beta anomers)
The stereochemistry at the anomeric carbon—the carbon atom of the sugar involved in the glycosidic bond—gives rise to two isomeric forms of this compound: the alpha (α) and beta (β) anomers. This stereochemical difference, where the ethyl group is in an axial or equatorial position, respectively, significantly influences the compound's chemical reactivity and biological recognition.
The distinction between the alpha and beta anomers is a critical aspect of research. For example, the β-anomer has shown activity against the bacterium Ralstonia solanacearum, while the α-anomer is inactive. Conversely, the α-anomer, found in Japanese sake, has been studied for its skin-conditioning effects, including increasing the proliferation of human dermal fibroblasts and collagen production. researchgate.netresearchgate.net
The synthesis of these anomers can be controlled to some extent. While chemical synthesis often produces a mixture, enzymatic synthesis methods have been developed for the selective, high-yield production of the α-anomer. nih.gov The study of these anomers provides valuable insights into the anomeric effect and conformational preferences in glycosides, which are fundamental principles in carbohydrate stereochemistry.
| Property | Ethyl α-D-glucopyranoside | Ethyl β-D-glucopyranoside |
| PubChem CID | 428040 | 121667 |
| Stereochemical Configuration | Axial ethyl group | Equatorial ethyl group |
| Natural Occurrence | Japanese sake | Tomato root exudates |
| Biological Activity (Ralstonia solanacearum) | Inactive | Active at >1 μmol/disc |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUFTYLVLQZQNH-KEWYIRBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022027 | |
| Record name | Ethyl D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34625-23-5, 30285-48-4 | |
| Record name | Ethyl glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34625-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034625235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Ethyl D-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of Ethyl D Glucopyranoside
Classical and Contemporary Synthetic Routes to Ethyl D-glucopyranoside
The synthesis of this compound, a glycoside formed from the reaction of glucose and ethanol (B145695), can be achieved through several classical and modern chemical and biochemical methods. These approaches range from direct acid-catalyzed reactions of the parent sugar to highly selective enzymatic transformations and multi-step syntheses involving protected carbohydrate intermediates.
Acid-Catalyzed Glycosylation Reactions
Acid-catalyzed glycosylation represents a foundational approach for the formation of alkyl glycosides. This method involves the reaction of a carbohydrate with an alcohol in the presence of an acid catalyst, leading to the formation of a glycosidic bond.
The Fischer glycosidation, first developed by Emil Fischer between 1893 and 1895, is a classical and direct method for preparing alkyl glycosides. wikipedia.org The reaction involves heating a simple sugar like D-glucose with an alcohol, such as ethanol, in the presence of an acid catalyst. wikipedia.org This process is an equilibrium reaction and typically results in a mixture of anomers (α and β) and ring size isomers (pyranosides and furanosides). wikipedia.org
The mechanism involves the protonation of the anomeric hydroxyl group of glucose, followed by the elimination of water to form a cyclic oxocarbenium ion. The nucleophilic attack of ethanol on this intermediate leads to the formation of the ethyl glucoside. With extended reaction times, the thermodynamically more stable product, which is often the alpha-anomer (ethyl α-D-glucopyranoside), tends to predominate due to the anomeric effect. wikipedia.org Modern variations of this method include the use of microwave irradiation to significantly reduce reaction times from hours to minutes while achieving good yields. youngin.com
Sulfuric acid is a commonly employed catalyst for the ethanolysis of glucose to produce this compound. The process typically involves heating D-glucose in ethanol with a catalytic quantity of sulfuric acid. This reaction facilitates the formation of the glycosidic bond between glucose and the ethyl group.
Research has demonstrated the effectiveness of solid acid catalysts as well. In one study, a silica-supported sulfonic acid catalyst was used for the conversion of glucose in ethanol, resulting in a high yield of this compound of 91.7%. rsc.org It is important to note that reaction conditions, particularly temperature, play a critical role. At higher temperatures (e.g., 150 °C and above), the sulfuric acid-catalyzed ethanolysis of glucose can lead to the formation of other compounds, such as ethyl levulinate. rsc.orgwhiterose.ac.ukresearchgate.net The conversion of glucose in the presence of ethanol and sulfuric acid to form these products is considered a catalytic process. whiterose.ac.ukresearchgate.net
Fischer Glycosidation Approaches
Enzymatic Synthesis of this compound
Enzymatic methods offer a highly selective and efficient alternative to chemical synthesis, often proceeding under mild conditions and yielding specific anomers.
The enzymatic synthesis of ethyl α-D-glucopyranoside has been achieved with remarkable selectivity and high yields using an α-glucosyl transferase enzyme. researchgate.net Specifically, the α-glucosyl transfer enzyme (XgtA) from Xanthomonas campestris has been successfully employed for the selective α-glucosylation of ethanol. researchgate.netnih.gov In this process, the enzyme catalyzes the transfer of a glucose unit from a donor substrate, like maltose (B56501), to ethanol. researchgate.netnih.gov
This method is highly specific, selectively producing only ethyl α-D-glucopyranoside without the formation of unwanted by-products such as maltotriose (B133400) or ethylmaltoside. researchgate.netnih.gov Under optimized conditions, including a pH of 8.0 and a temperature of 45°C, a concentration of 180 mM (37.5 g/L) of the product was achieved in an 80-hour batch production. researchgate.netnih.gov By coupling the reaction with glucose isomerase to manage glucose concentration, the production was further enhanced to 260 mM (54.1 g/L) over 100 hours, representing the highest concentration reported via an enzymatic reaction. researchgate.netnih.gov Other studies have reported yields as high as 94.7% for this enzymatic synthesis.
Synthesis from Glucose Derivatives and Protected Carbohydrates
Synthesizing specific glycosides often requires the use of glucose derivatives where some hydroxyl groups are chemically "protected" to prevent them from reacting. This strategy allows for controlled, regioselective reactions at specific positions on the sugar molecule. mdpi.com
This approach involves a multi-step process. First, a glucose derivative with protecting groups, such as benzyl (B1604629) or acetyl groups, is prepared. mdpi.comnih.gov For instance, methyl 4,6-O-benzylidene-α-D-glucopyranoside is a common starting material where the hydroxyl groups at positions 4 and 6 are protected. mdpi.combanglajol.info The remaining free hydroxyl groups can then be modified. Following the desired modifications, the protecting groups are removed in a final deprotection step to yield the target molecule. mdpi.com This methodology is crucial for synthesizing more complex or specifically substituted glycosides where direct glycosylation of unprotected glucose would lead to a mixture of products. For example, a functionally equivalent compound, n-alkyl-2,4-di-O-benzyl-1-thio-β-D-glucopyranoside, was synthesized in two steps from the glucose derivative levoglucosan (B13493) using this protection strategy. nih.gov
Data Tables
Table 1: Comparison of Synthetic Methodologies for this compound
| Synthetic Method | Catalyst / Enzyme | Key Conditions | Reported Yield / Product Concentration | Anomeric Selectivity | Citation(s) |
| Fischer Glycosidation | Acid Catalyst (e.g., H⁺) | Reflux/Heat in Ethanol | Good yields, equilibrium mixture | Forms a mixture of α and β anomers | wikipedia.orgyoungin.com |
| Sulfuric Acid Catalysis | Silica-supported Sulfonic Acid | 100°C, 24 h in Ethanol | 91.7% | Not specified | rsc.org |
| Enzymatic Synthesis | α-Glucosyl Transferase (from Xanthomonas campestris) | pH 8.0, 45°C, with glucose isomerase | 260 mM (54.1 g/L) | Highly selective for the α-anomer | researchgate.netnih.gov |
Utilizing Pentaacetyl D-glucose Intermediates
The synthesis of this compound can be achieved through the use of pentaacetyl-β-D-glucopyranose as a key intermediate. This process typically involves the acetylation of D-glucose to form pentaacetyl-β-D-glucopyranose, which is then reacted with an alcohol in the presence of a catalyst.
One common method involves the acetylation of α-D-glucose with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) to yield pentaacetyl-glucose. lew.ro This intermediate can often be isolated in high yields through simple crystallization. lew.ro For instance, reacting D-glucose with 5-10 moles of acetic anhydride per mole of glucose in an organic solvent and in the presence of a sodium acetate catalyst is a described method for producing pentaacetyl-β-D-glucopyranose. google.comepo.org
The subsequent step is the glycosylation reaction. The peracetylated sugar, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose), is formed by treating the peracetylated glucose with hydrobromic acid. researchgate.net This reactive intermediate can then be converted to the corresponding peracetylated alkyl glucoside by reacting it with an alcohol. researchgate.net For example, the reaction of pentaacetyl-β-D-glucopyranose with methanol (B129727) in a chloroform (B151607) or benzene (B151609) solution, catalyzed by stannic chloride, yields methyl tetraacetyl-β-D-glucopyranoside. cdnsciencepub.com This general approach is applicable for the preparation of various alkyl and phenyl tetraacetyl-β-D-glucopyranosides. cdnsciencepub.com The final step involves the deacetylation of the peracetylated alkyl glucoside to yield the desired this compound.
Heterogeneous Catalysis in this compound Synthesis
Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation, reusability, and often milder reaction conditions, contributing to more environmentally benign processes. researchgate.netacs.org In the context of this compound synthesis, solid acid catalysts have demonstrated considerable efficacy.
Silica-Supported Sulfonic Acid Catalysts
Silica-supported sulfonic acid catalysts have emerged as effective heterogeneous catalysts for the synthesis of this compound from glucose-based carbohydrates in ethanol. rsc.orgresearchgate.net These catalysts are prepared by grafting sulfonic acid groups onto a silica (B1680970) support, which can be achieved through various methods, including the oxidation of thiol-functionalized silica. acs.orgbeilstein-journals.org The resulting materials possess strong Brønsted acid sites that are crucial for catalyzing glycosylation reactions. researchgate.netnih.gov
Research has shown that a silica-supported sulfonic acid catalyst can efficiently convert glucose into this compound in high yields. rsc.orgresearchgate.net In one study, a yield of 91.7% for this compound was achieved from glucose using such a catalyst. rsc.orgresearchgate.net The catalyst's performance is attributed to the high density and accessibility of the sulfonic acid groups on the silica surface. researchgate.net Furthermore, these solid acid catalysts can often be recovered and reused multiple times without a significant loss of activity, highlighting their potential for industrial applications. rsc.orgresearchgate.net The use of these catalysts aligns with the principles of green chemistry by providing a more sustainable alternative to traditional homogeneous acid catalysts. researchgate.net
Regioselective Derivatization of this compound
The selective modification of specific hydroxyl groups on the glucopyranoside ring is a critical aspect of carbohydrate chemistry, enabling the synthesis of a wide array of functional derivatives. Regioselective derivatization allows for the precise introduction of functional groups at desired positions, avoiding the need for complex protection and deprotection steps. rsc.org
Esterification Reactions for Glycoside Derivatives
Esterification is a common method for the derivatization of glycosides, leading to the formation of valuable sugar esters with diverse applications. Both chemical and enzymatic methods have been developed for the regioselective acylation of glycosides. rsc.org Chemical methods often involve the use of organotin reagents or organocatalysts to direct the acylation to a specific hydroxyl group. rsc.org However, enzymatic catalysis, particularly with lipases, has gained significant attention due to its high selectivity under mild reaction conditions. scirp.orgaminer.cn
Lipase-Catalyzed Transesterification for Fatty Acid Esters
Lipase-catalyzed transesterification is a powerful tool for the synthesis of fatty acid sugar esters. nih.govresearchgate.net This biocatalytic approach offers high regioselectivity, often targeting the primary hydroxyl group (C6-OH) of the glycoside. nih.govrsc.org The reaction typically involves the use of an activated acyl donor, such as a fatty acid ester, and a lipase (B570770) as the catalyst in a suitable solvent system. scirp.org The mild reaction conditions help to preserve the integrity of the sugar moiety and avoid the formation of unwanted byproducts. scirp.org
Candida antarctica Lipase B Specificity and Performance
Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym 435, is a widely recognized and versatile biocatalyst for various organic transformations, including the synthesis of sugar esters. scientificlabs.comscientificlabs.iesigmaaldrich.com CALB exhibits high activity and stability in both aqueous and non-aqueous media. scientificlabs.ie
In the context of this compound derivatization, CALB has been shown to be an effective catalyst for the synthesis of fatty acid esters. scientificlabs.comscientificlabs.iesigmaaldrich.comtandfonline.com Research on the fatty acid specificity of CALB in the esterification of this compound has revealed that the enzyme shows nearly identical specificity for straight-chain fatty acids with 10 to 18 carbon atoms. tandfonline.com However, shorter-chain fatty acids, such as hexanoic and octanoic acid, and the unsaturated 9-cis-octadecenoic acid are poorer substrates for the enzyme. tandfonline.com This selectivity can lead to the accumulation of these less reactive fatty acids in the reaction mixture when a mixture of fatty acids is used. tandfonline.com Despite this, CALB demonstrates a broad substrate scope and high performance in catalyzing the regioselective acylation of this compound, primarily at the C6 position. nih.gov
Below is a data table summarizing the specificity of Candida antarctica Lipase B in the esterification of this compound with various fatty acids.
| Fatty Acid | Substrate Performance |
| Hexanoic Acid | Poor |
| Octanoic Acid | Poor |
| C10-C18 Straight-Chain Fatty Acids | Good |
| 9-cis-Octadecenoic Acid | Poor |
Acetylation and Protecting Group Strategies in Synthesis
The synthesis of specific derivatives of this compound often requires the strategic use of protecting groups to shield the reactive hydroxyl groups, allowing for selective reactions at other positions. Acetylation is a common method for protecting these hydroxyl groups.
In carbohydrate chemistry, the reactivity of hydroxyl groups can vary depending on their position on the sugar ring. For instance, the primary hydroxyl group (at C-6) is generally more reactive than the secondary hydroxyl groups. masterorganicchemistry.com This difference in reactivity allows for selective protection under certain conditions. However, to achieve full protection or to direct reactions to less reactive sites, comprehensive protection strategies are necessary.
Protecting group strategies are fundamental in the synthesis of complex carbohydrate structures. wiley-vch.de These strategies involve the introduction of a chemical moiety that masks a functional group, such as a hydroxyl group, to prevent it from reacting while chemical transformations are carried out elsewhere on the molecule. After the desired reaction is complete, the protecting group is removed. Common protecting groups for hydroxyls in carbohydrates include esters, such as acetates and benzoates, and ethers. nih.gov
The choice of protecting group is crucial and depends on the specific synthetic route. For example, in the synthesis of certain glycosides, a "participating" protecting group at the C-2 position, like an acetyl group, can influence the stereochemical outcome of a glycosylation reaction, typically favoring the formation of a 1,2-trans glycosidic bond. nih.gov Conversely, a "non-participating" group, such as a benzyl ether, at the C-2 position is often used when the formation of a 1,2-cis linkage is desired. nih.gov
The process of protecting and deprotecting adds steps to a synthesis, but it provides essential control over the chemical transformations. For instance, the selective acetylation of certain hydroxyl groups can be achieved by taking advantage of their differential reactivity or by using enzymatic or chemo-enzymatic methods. masterorganicchemistry.comrsc.org
The formation of this compound tetraacetate involves the acetylation of all four free hydroxyl groups of this compound. This peracetylation is a common strategy to create a stable, soluble, and crystalline derivative that can be easily purified and characterized.
The reaction is typically carried out by treating this compound with an acetylating agent such as acetic anhydride in the presence of a base like pyridine or a catalyst like sodium acetate. The base neutralizes the acetic acid byproduct, driving the reaction to completion.
While specific details for the direct acetylation of this compound to its tetraacetate were not found in the provided search results, the general principles of carbohydrate acetylation are well-established. For example, the acetylation of related thioglycosides, such as ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside, is a standard procedure in carbohydrate synthesis. synthose.com The properties of this related acetylated compound are well-documented.
| Property | Value |
| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-Triacetoxy-6-(ethylthio)tetrahydro-2H-pyran-2-yl]methyl acetate |
| CAS Number | 52645-73-5 |
| Molecular Formula | C₁₆H₂₄O₉S |
| Molecular Weight | 392.42 g/mol |
| Appearance | White Crystalline Solid |
| Melting Point | 79-81 °C |
| Data for Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside, a related compound. synthose.com |
The formation of tetraacetate derivatives is a key step in many synthetic pathways. For example, the treatment of pentaacetyl-β-D-glucopyranose with stannic chloride can lead to the formation of methyl tetraacetyl-β-D-glucopyranoside. cdnsciencepub.com This illustrates how fully acetylated glucose derivatives are used as precursors in glycoside synthesis.
Green Chemistry Approaches and Sustainable Production in Glycoside Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of glycosides, including this compound. These "green chemistry" approaches aim to reduce waste, use renewable resources, and employ less hazardous chemicals. lu.seroyalsocietypublishing.org
One of the most promising green methods for glycoside synthesis is the use of enzymes as catalysts. researchgate.net Enzymatic synthesis offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and the avoidance of toxic reagents and byproducts. lu.se For the production of ethyl β-D-glucopyranoside, β-glucosidase has been used to catalyze the reaction between glucose and ethanol, achieving conversions of over 60%. researchgate.net
The principles of green chemistry are being applied to the industrial production of alkyl polyglucosides (APGs), a class of surfactants that includes this compound. basf.com Key aspects of sustainable production include:
Use of Renewable Feedstocks: APGs are produced from renewable resources like glucose (from corn or wheat) and fatty alcohols (from coconut or palm kernel oil). basf.combasf.com
Catalyst Selection: While acid catalysts are traditionally used in chemical synthesis, research is focused on developing recyclable heterogeneous catalysts to improve sustainability. researchgate.net
Process Optimization: Efforts are being made to develop more efficient and less energy-intensive downstream processing methods to purify the final product. researchgate.net
The enzymatic synthesis of short-chain alkyl glucosides is often performed in an aqueous-organic biphasic system. researchgate.net The use of co-solvents like acetone (B3395972) has been investigated to improve reaction efficiency. researchgate.net Immobilizing the enzyme can also enhance its stability and allow for reuse, making the process more economically viable. researchgate.net
The growing demand for bio-based and biodegradable surfactants is driving investment in the expansion of APG production capacity globally, with a focus on regional supply to reduce transportation-related emissions. basf.com
| Green Chemistry Approach | Description | Relevance to this compound Synthesis |
| Enzymatic Catalysis | Utilizes enzymes like β-glucosidase to catalyze the glycosylation reaction. researchgate.net | Offers high selectivity and mild reaction conditions, avoiding the need for protecting groups and harsh chemicals. lu.seresearchgate.net |
| Renewable Feedstocks | Employs starting materials derived from biological sources, such as glucose and ethanol. basf.com | Aligns with the principles of sustainability by using plant-based resources instead of petroleum-based ones. acs.org |
| Process Intensification | Involves strategies like enzyme immobilization and the use of membrane bioreactors. researchgate.net | Improves the economic feasibility of enzymatic synthesis by allowing for catalyst reuse and more efficient product separation. researchgate.net |
| Alternative Solvents | Explores the use of greener solvents or co-solvents to enhance reaction rates and solubility. researchgate.net | Can improve the interaction between the sugar and alcohol, potentially leading to higher yields without a catalyst. researchgate.net |
The development of these green and sustainable methodologies is crucial for the future of chemical manufacturing, ensuring that the production of valuable compounds like this compound can be achieved with minimal environmental impact. royalsocietypublishing.orgacs.org
Natural Occurrence and Biosynthesis Pathways of Ethyl D Glucopyranoside
Isolation and Identification from Plant Exudates
The secretion of chemical compounds from plant roots, known as root exudates, plays a crucial role in the communication between plants and soil microorganisms. Ethyl D-glucopyranoside has been identified as a key component in these exudates for certain plants.
Research has successfully isolated and identified ethyl β-D-glucopyranoside from the root exudates of tomato plants (Lycopersicon esculentum) nih.govtandfonline.com. In a study utilizing a bioassay-guided fractionation approach, the compound was isolated from the activated charcoal-adsorbed fraction of tomato root exudates nih.gov. Instrumental analyses, along with comparison to synthetic versions, confirmed its identity nih.govtandfonline.com. The isolated yield was reported to be 2.2 mg (11 µmol) from 1000 tomato seedlings researchgate.net.
This compound was discovered to be a novel chemoattractant for Ralstonia solanacearum, the phytopathogenic bacterium responsible for bacterial wilt in tomatoes and other plants nih.govtandfonline.com. Studies showed that ethyl β-D-glucopyranoside exhibited clear chemoattractive activity at concentrations above 1 µmol/disc, while its stereoisomers and D-glucose were found to be inactive nih.gov. The amount of ethyl β-D-glucopyranoside secreted is estimated to be significantly higher than that of other chemoattractants like amino acids found in the same exudates tandfonline.com.
Presence in Plant Tissues and Extracts
This compound has been detected in the tissues and extracts of a diverse range of plant species. Its presence contributes to the chemical profile and, in some cases, the sensory properties of these plants.
The compound has been identified in various plants, as detailed in the table below.
| Plant Species | Common Name | Part(s) where Detected | Form Detected | Reference(s) |
| Apium graveolens | Celery | Seed | Ethyl-d-glucopyranoside | nih.gov |
| Citrus junos | Yuzu | Peelings | Ethyl β-D-glucopyranoside | tandfonline.comnii.ac.jp |
| Cuminum cyminum | Cumin | Fruit | Alkyl glycosides | tandfonline.com |
| Foeniculum vulgare | Fennel | - | Alkyl glycosides | tandfonline.com |
| Gardenia erubescens | - | Stem bark | This compound | etflin.comgrafiati.comresearcher.life |
| Hippophaë rhamnoides | Sea Buckthorn | Berries | Ethyl β-D-glucopyranoside | ua.ptoup.comresearchgate.netnih.gov |
Detailed findings for several of these species are as follows:
Citrus junos : Ethyl β-D-glucopyranoside is reported as a chemical constituent in the peelings of yuzu (Citrus junos Sieb.) tandfonline.com. Research on the glycosides from Citrus fruit peels has led to the isolation of numerous compounds, including alkyl glycosides like ethyl-1-O-β-D-glucopyranoside nii.ac.jp.
Hippophaë rhamnoides : Ethyl β-D-glucopyranoside is a significant, naturally existing compound in sea buckthorn berries. researchgate.netnih.gov. Its concentration can vary widely, with reported levels ranging from 0.6 to 19.8 g/L researchgate.netnih.gov. The compound is known to contribute to the bitterness of the berries and their juice oup.comresearchgate.net. Nuclear magnetic resonance (NMR) metabolomics studies have confirmed the presence of ethyl-O-beta-D-glucopyranoside in sea buckthorn berries and its absorption and subsequent excretion in urine after consumption ua.pt.
Gardenia erubescens : Phytochemical analysis of the ethyl acetate (B1210297) stembark extract of Gardenia erubescens using Gas Chromatography-Mass Spectrometry (GC-MS) identified the presence of this compound etflin.comgrafiati.comresearcher.life.
Celery Seed : In a metabolite profiling study of celery seed, ethyl-d-glucopyranoside was identified in the ethanol (B145695) extract using a gas chromatography-mass selective detector nih.gov.
Foeniculum vulgare and Cuminum cyminum : While specific isolation of this compound is not detailed, studies have noted the presence of alkyl glycosides in both fennel and cumin tandfonline.com.
Identification in Fermented Food and Beverage Matrices
Fermentation processes can lead to the formation of various chemical compounds, including this compound, which influences the flavor and characteristics of the final product.
Ethyl α-D-glucoside (α-EG) is a well-known component of the Japanese rice wine, sake tandfonline.comresearchgate.netnih.gov. It is found in amounts of approximately 1 to 2 mg/ml tandfonline.com. This compound is generated naturally during the fermentation process through a transglucosylation reaction mediated by α-glucosidase, an enzyme produced by the koji mold (Aspergillus oryzae) researchgate.netgoogle.com. Its presence is considered a common characteristic, having been detected in a quantitative analysis of 111 different commercially available sake types researchgate.net. The identification of ethyl α-D-glucoside in sake is typically performed using gas chromatography tandfonline.comshodex.com.
Tongba, a traditional fermented millet-based alcoholic beverage from the Himalayan regions of Nepal and India, contains significant amounts of ethyl-α-D-glucopyranoside researchgate.netdntb.gov.uaresearchgate.netwikipedia.org. Metabolomic profiling of Tongba using Gas Chromatography-Mass Spectrometry (GC-MS) revealed that ethyl-α-D-glucopyranoside is one of two major components, constituting a large percentage of the analyzed compounds researchgate.net. Its presence highlights a notable metabolomic similarity between Tongba and Japanese sake researchgate.netdntb.gov.uawikipedia.org. The compound is formed during the fermentation of the cooked brown finger millet with a starter culture known as khesung wikipedia.org.
Occurrence in Sake (Japanese Rice Wine)
Identification in Marine Organisms
This compound has been identified within the extracts of various marine organisms, including the echinoderm Astropecten irregularis. dokumen.pub This species, commonly known as the sand sea star, is found in the Northeast Atlantic and the Mediterranean Sea. dokumen.pub Extracts from echinoderms, such as Astropecten irregularis, have been shown to possess antimicrobial activity against several human pathogens. researchgate.net While the broader chemical composition of echinoderms is a subject of ongoing research for potential pharmaceutical compounds, the specific identification of this compound highlights the diverse metabolic capabilities within this phylum. dokumen.pubresearchgate.net
Biosynthetic Pathways and Precursors in Biological Systems
The formation of this compound in biological systems is primarily an enzymatic process involving specific precursors.
The synthesis of this compound can be achieved through the enzymatic reaction between D-glucose and ethanol. researchgate.net This reaction, known as glycosidation, involves the formation of a glycosidic bond between the glucose molecule and the ethyl group. Enzymes such as β-glucosidase can catalyze this reaction, leading to the formation of Ethyl β-D-glucopyranoside. researchgate.net Studies have demonstrated that over 60% conversion of glucose can be achieved in this synthesis process. researchgate.net The reaction is a classic example of acetal (B89532) chemistry applied to carbohydrates, where ethanol acts as a nucleophile attacking the protonated glucose molecule.
Maltose (B56501) serves as a significant precursor for the production of this compound, particularly in fermentation processes like sake brewing. researchgate.netacs.org The biosynthesis involves the enzyme α-glucosidase, which facilitates the transfer of a glucosyl group from maltose to ethanol. nih.govresearchgate.net This transglycosylation reaction is a key step in the formation of ethyl α-D-glucopyranoside. researchgate.net The precursor, maltose, is a disaccharide derived from the breakdown of starch by amylase activity. researchgate.net Research has shown that using maltose as a substrate with specific enzymes, such as α-glucosyl transferase from Xanthomonas campestris, can lead to the selective and high-yield production of ethyl α-D-glucopyranoside. nih.govresearchgate.net In some processes, unwanted by-products can be generated, but optimized enzymatic reactions have been developed to produce ethyl glucopyranoside with high purity. nih.govresearchgate.net
Interactive Data Table: Key Components in the Biosynthesis of this compound
| Precursor | Enzyme | Product | Organism/System Example |
| D-Glucose, Ethanol | β-Glucosidase | Ethyl β-D-glucopyranoside | Enzymatic Synthesis |
| Maltose, Ethanol | α-Glucosidase, α-Glucosyl transferase | Ethyl α-D-glucopyranoside | Sake Fermentation, Xanthomonas campestris |
Biological and Biochemical Research on Ethyl D Glucopyranoside
Chemoattractive Activities and Microbial Interactions
Ethyl D-glucopyranoside has been identified as a significant signaling molecule in the interactions between plants and bacteria. Its role as a chemical messenger influences bacterial behavior, particularly in the context of plant pathogenesis.
Role as a Chemoattractant for Plant Pathogenic Bacteria (e.g., Ralstonia solanacearum)
Research has identified ethyl β-D-glucopyranoside as a novel chemoattractant for Ralstonia solanacearum, the bacterium responsible for causing bacterial wilt in various plants. nih.govtandfonline.com This compound was isolated from the root exudates of tomato plants (Solanum lycopersicum) through a bioassay-guided fractionation process. nih.govtandfonline.com Chemotaxis, the movement of an organism in response to a chemical stimulus, is a critical factor for infection by this phytopathogenic bacterium. tandfonline.comd-nb.info While previous studies focused on common root exudate components like amino acids and sugars, ethyl β-D-glucopyranoside represents a more specific plant metabolite that mediates the interaction between the host plant and the bacterium. tandfonline.com The compound demonstrated clear chemoattractive activity at concentrations above 1 µmol/disc. nih.govtandfonline.comtandfonline.com The discovery of ethyl β-D-glucopyranoside as a chemoattractant provides insight into the chemical signaling that guides R. solanacearum to its host. tandfonline.com
Isomer-Specific Chemoattraction Studies (e.g., β-anomer activity)
The chemoattractive effect of this compound is highly specific to its stereoisomeric form. Studies have demonstrated that only the β-anomer, ethyl β-D-glucopyranoside, exhibits chemoattractant activity towards Ralstonia solanacearum. tandfonline.com In contrast, its α-anomer, ethyl α-D-glucopyranoside, showed no such activity. tandfonline.com Furthermore, other related sugars, including D-glucose, were also found to be inactive as chemoattractants for this bacterium. nih.govtandfonline.comtandfonline.com This isomer specificity suggests a highly selective receptor-ligand interaction on the bacterial surface that initiates the chemotactic response. tandfonline.com The specific activity of ethyl β-D-glucopyranoside was found to be approximately 1/30th of that of L-glutamine, another known strong chemoattractant for R. solanacearum. tandfonline.com
Table 1: Isomer-Specific Chemoattraction of this compound towards Ralstonia solanacearum
| Compound | Chemoattractive Activity | Effective Concentration | Source(s) |
| Ethyl β-D-glucopyranoside | Active | > 1 µmol/disc | nih.gov, tandfonline.com |
| Ethyl α-D-glucopyranoside | Inactive | Not Applicable | tandfonline.com |
| D-Glucose | Inactive | Not Applicable | nih.gov, tandfonline.com |
Effects on Microbial Growth and Metabolic Processes
Beyond its role as a chemoattractant, this compound and its derivatives can influence microbial growth and metabolism, though the effects vary depending on the compound and the microorganism. Ethyl β-D-glucopyranoside has been noted to have an inhibitory effect on the growth of some microbes, such as bacteria and fungi, potentially by disrupting the cell membrane. biosynth.com
In the context of R. solanacearum, while ethyl β-D-glucopyranoside acts as an attractant, other plant sugars like D-glucose and D-galactose are known to be consumed by the bacterium and can activate the expression of genes responsible for producing virulence factors. researchmap.jp Lactic acid bacteria, for instance, utilize glucose through glycolysis to produce lactic acid and other metabolites. nih.gov
Mammalian Cell Biology and Physiological Effects
Research has also explored the effects of this compound isomers on mammalian cells, particularly in the context of skin biology.
Impact on Human Dermal Fibroblasts
The alpha anomer, ethyl α-D-glucopyranoside (α-EG), has been shown to have a significant impact on normal human dermal fibroblasts (NHDF). tandfonline.comnih.gov Dermal fibroblasts are crucial cells in the skin's dermal layer, responsible for producing the extracellular matrix, including collagen, which provides the skin with tensile strength and firmness. tandfonline.com Studies have demonstrated that α-EG can stimulate the proliferation of these fibroblasts. tandfonline.comresearchgate.net At a concentration of 0.48 µM, α-EG was found to increase the proliferation of NHDF by 121.0% compared to untreated cells. tandfonline.com This proliferative effect is linked to the increased expression of fibroblast growth factor (FGF) genes, such as FGF1 and FGF7. tandfonline.comnih.gov
Stimulation of Collagen Production
A key finding is the ability of ethyl α-D-glucopyranoside to stimulate collagen synthesis in human dermal fibroblasts. researchgate.net The amount of type I collagen produced by NHDF increased significantly in the presence of α-EG. tandfonline.comoup.com A 159.6% increase in collagen I production was observed at an α-EG concentration of 0.048 µM. tandfonline.comnih.gov This increase in protein production is supported by findings at the genetic level. oup.com Transcript levels of genes for type I collagen (COL1A1 and COL1A2) and type III collagen (COL3A1) were all upregulated in the presence of α-EG. tandfonline.comnih.gov Specifically, at a concentration of 0.48 µM α-EG, COL1A1 gene expression increased by 152.4%, COL1A2 by 129.7%, and COL3A1 by 131.8%. tandfonline.comoup.com These findings indicate that α-EG plays a role in promoting the production of essential components of the skin's extracellular matrix. tandfonline.comresearchgate.net
Table 2: Effect of Ethyl α-D-glucopyranoside (α-EG) on Human Dermal Fibroblasts
| Parameter | α-EG Concentration | Result (Increase vs. Control) | Source(s) |
| Cell Proliferation | 0.48 µM | 121.0% | tandfonline.com |
| Collagen I Production | 0.048 µM | 159.6% | tandfonline.com, oup.com, nih.gov |
| COL1A1 Gene Expression | 0.48 µM | 152.4% | tandfonline.com, oup.com, nih.gov |
| COL1A2 Gene Expression | 0.48 µM | 129.7% | tandfonline.com, oup.com, nih.gov |
| COL3A1 Gene Expression | 0.48 µM | 131.8% | tandfonline.com, oup.com, nih.gov |
| FGF1 Gene Expression | 4.8 µM | 148.8% | tandfonline.com, nih.gov |
| FGF7 Gene Expression | 0.048 µM | 153.1% | nih.gov |
Effects on Extracellular Matrix Production
Research has shown that ethyl α-D-glucopyranoside, a stereoisomer of this compound, significantly impacts the production of the extracellular matrix (ECM) in human dermal fibroblasts. tandfonline.com The ECM, primarily composed of collagen and elastin, provides structural support to tissues and is crucial for skin firmness and elasticity. tandfonline.com
Studies have demonstrated that ethyl α-D-glucopyranoside stimulates the proliferation of normal human dermal fibroblasts (NHDF). tandfonline.comnih.gov At a concentration of 0.48 μM, it increased NHDF proliferation by 121.0%. tandfonline.comnih.gov Furthermore, it enhanced the production of type I collagen, a key component of the skin's ECM. tandfonline.com At a concentration of 0.048 μM, type I collagen production was boosted by 159.6%. tandfonline.comnih.gov
The mechanism behind this increased collagen production involves the upregulation of genes responsible for collagen synthesis. Specifically, the mRNA expression levels of COL1A1 and COL1A2, the genes encoding the α1 and α2 chains of type I collagen, were increased. tandfonline.comnih.gov Additionally, the expression of the COL3A1 gene, which codes for type III collagen, was also elevated. tandfonline.comnih.gov This suggests that ethyl α-D-glucopyranoside plays a role in maintaining skin homeostasis and structure by promoting the synthesis of essential ECM components. tandfonline.com
Table 1: Effects of Ethyl α-D-glucopyranoside on Human Dermal Fibroblasts
| Concentration (μM) | Effect on NHDF Proliferation | Effect on Type I Collagen Production |
| 0.48 | 121.0% increase tandfonline.comnih.gov | 151.6% increase tandfonline.com |
| 0.048 | 113.1% increase tandfonline.com | 159.6% increase tandfonline.comnih.gov |
| 4.8 | 110.6% increase tandfonline.com | 144.0% increase tandfonline.com |
Research on Skin Hydration and Irritation Alleviation
Ethyl α-D-glucoside has been investigated for its beneficial effects on skin hydration and its ability to alleviate skin irritation. researchgate.net It has been reported to improve skin moisture and retention. researchgate.net Topical application of ethyl-α-D-glucoside has been shown to improve the functions of the stratum corneum, the outermost layer of the skin, by increasing intercellular lipid content and accelerating the differentiation of corneocytes. researchgate.net
Furthermore, studies suggest that ethyl α-D-glucopyranoside may help suppress skin roughness induced by UVB irradiation. tandfonline.comresearchgate.net This protective effect is potentially linked to its ability to modulate the expression of fibroblast growth factors. tandfonline.com For instance, the expression of fibroblast growth factor 7 (FGF7), which is involved in epithelial cell proliferation and differentiation, was increased in the presence of ethyl α-D-glucopyranoside. tandfonline.com This suggests a role in mitigating skin barrier disruption caused by environmental stressors like UVB radiation. tandfonline.com
Interaction with Carbohydrate Metabolism and Transport Systems
This compound interacts with enzymes and receptors involved in carbohydrate metabolism and transport. As a glucose derivative, it can be recognized by glucose transport systems. wikipedia.org For example, research on a related compound, α-thiothis compound, has shown its uptake by an active transport system in Saccharomyces cerevisiae. nih.gov In humans, glucose is transported into cells by glucose transporters (GLUTs) and sodium-dependent glucose cotransporters (SGLTs). wikipedia.org Ethyl α-D-glucoside has been shown to be absorbed by intestinal epithelial cells via the sodium-dependent glucose transporter 1 (SGLT1). tandfonline.com
Participation in Glycosylation Reactions and Biochemical Pathways
In biochemical pathways, this compound can participate in glycosylation reactions, acting as either a donor or acceptor of glycosyl groups. Glycosylation is a critical process for the function of many proteins and lipids. nih.gov The ability of this compound to engage in these reactions highlights its potential to influence various cellular processes. The formation of this compound itself is a glycosylation reaction, where a glycosidic bond is formed between a glucose molecule and an ethyl group.
Investigation in Relation to Anti-Obesity Effects
Recent research has explored the potential of ethyl α-D-glucopyranoside as an anti-obesity agent. mdpi.com It has been identified as a promising ligand for targets involved in signaling pathways related to obesity, such as the NOD-like receptor (NLR) and MAPK signaling pathways. mdpi.com A study investigating the anti-obesity effects of Ilex cornuta leaves identified ethyl-α-d-glucopyranoside as one of the potent compounds targeting IL6, MAPK1, and CASP1, which are implicated in obesity-related inflammation. mdpi.com Furthermore, some natural product extracts containing compounds like quercetin-3-O-beta-D-glucopyranoside have been shown to have anti-obesity effects by regulating lipid metabolism and targeting key proteins like PPARγ and C/EBP-α. nih.gov
Research on Antidiabetic Potential (e.g., α-amylase and α-glucosidase inhibition)
One of the therapeutic strategies for managing diabetes is to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which are responsible for the digestion of carbohydrates and subsequent increase in blood glucose levels. isciii.es While there is extensive research on various plant extracts and their inhibitory effects on these enzymes, direct studies on the α-amylase and α-glucosidase inhibitory potential of pure this compound are less common. mdpi.comnih.goviberoamjmed.com However, the general class of glucosides and related compounds are often investigated for these properties. For instance, studies have shown that certain plant extracts containing various glycosides exhibit significant inhibition of α-amylase and α-glucosidase. mdpi.comnih.gov Acarbose, a pseudo-tetrasaccharide, is a well-known inhibitor of these enzymes used in the treatment of type 2 diabetes. isciii.es
Mechanisms of Action at the Molecular Level
At the molecular level, the biological effects of this compound are attributed to its interaction with specific molecular targets and pathways. Its ability to act as a chemoattractant for certain bacteria, for example, is due to its binding to specific receptors on the bacterial surface, which in turn triggers chemotactic responses.
In the context of skin health, the mechanism involves the upregulation of gene expression for key proteins. tandfonline.com As mentioned, ethyl α-D-glucopyranoside increases the mRNA levels of genes encoding type I and type III collagen (COL1A1, COL1A2, and COL3A1) and fibroblast growth factors (FGF1 and FGF7) in human dermal fibroblasts. tandfonline.comnih.gov This suggests that it influences signaling pathways that promote tissue repair and maintenance. tandfonline.com The interaction with carbohydrate transport systems like SGLT1 indicates a direct engagement with cellular machinery for nutrient uptake. tandfonline.com
Interaction with Enzymes and Receptors Involved in Biological Processes
This compound and its derivatives are subjects of interest in biochemical research, particularly concerning their interactions with enzymes and receptors. These interactions are fundamental to understanding their biological activities, which range from roles in carbohydrate metabolism to potential applications as enzyme inhibitors.
The interaction of this compound with molecular targets is multifaceted. It can engage with enzymes and receptors that are involved in the metabolism and transport of carbohydrates. The compound can act as a donor or acceptor of glycosyl groups in glycosylation reactions, thereby influencing various biochemical pathways. Glycosidases, a broad class of enzymes, catalyze the hydrolysis of glycosidic bonds. nih.gov Depending on the enzyme's active site, this hydrolysis can occur with either retention or inversion of the anomeric configuration. nih.gov
Research has shown that derivatives of this compound can serve as substrates for enzymes like α-glucosidase. For instance, certain derivatives are utilized in chromogenic assays to detect microbial activity. The principle behind these assays is the enzymatic cleavage of the derivative, which releases a detectable product.
Furthermore, the stereochemistry of this compound is a critical determinant of its biological activity. The alpha and beta anomers, which differ in the orientation of the ethyl group at the anomeric carbon, exhibit different levels of biological activity. This specificity highlights the precise nature of enzyme-substrate and receptor-ligand interactions.
Studies have also explored the potential for this compound derivatives to act as enzyme inhibitors. For example, some have been investigated for their ability to inhibit glycosidases, which are involved in various metabolic processes. nih.govresearchgate.net The inhibition of these enzymes can have significant physiological effects. Molecular docking studies are often employed to predict the binding affinities of these compounds to the active sites of target enzymes, such as α-glucosidase. These computational predictions are then typically validated through experimental kinetic assays.
In the context of receptor interactions, this compound has been identified as a chemoattractant for certain bacteria, indicating that it binds to specific receptors on the bacterial cell surface to trigger a chemotactic response. This interaction is crucial for mediating microbial behavior and plant-microbe interactions. Additionally, the binding of glycosides to taste receptors is a known phenomenon; for instance, ethyl β-D-glucopyranoside has been associated with the bitter taste perception in some contexts. researchgate.net
The following tables summarize key research findings on the interaction of this compound and its derivatives with various enzymes and receptors.
Enzyme Interactions
| Enzyme/Enzyme Class | Type of Interaction | Research Finding |
| α-Glucosidase | Substrate | Derivatives of this compound can serve as substrates, with some being used in chromogenic assays to detect microbial activity. |
| Glycosidases | Substrate/Inhibitor | These enzymes catalyze the hydrolysis of the glycosidic bond in glycosides. nih.gov Derivatives of this compound are being explored as potential inhibitors. nih.govresearchgate.net |
| α-Glucosyl transfer enzyme (XgtA) | Substrate | XgtA from Xanthomonas campestris selectively catalyzes the α-glucosylation of ethanol (B145695) to produce ethyl α-D-glucopyranoside. researchgate.netnih.gov |
| Glucose Isomerase | Co-enzyme (in synthesis) | Used in conjunction with XgtA to improve the yield of ethyl α-D-glucopyranoside by converting glucose, an inhibitory by-product, to fructose. researchgate.netnih.gov |
Receptor Interactions
| Receptor Type | Organism/System | Nature of Interaction | Biological Outcome |
| Bacterial Chemoreceptors | Bacteria | Chemoattractant | Triggers chemotactic responses, influencing microbial behavior. |
| Bitter Taste Receptors | Humans | Ligand Binding | Ethyl β-D-glucopyranoside can contribute to the perception of bitterness. researchgate.net |
Advanced Analytical Methodologies in Ethyl D Glucopyranoside Research
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for confirming the molecular structure of ethyl D-glucopyranoside and for its quantification. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework and stereochemistry, while Mass Spectrometry (MS) confirms molecular weight and aids in identification through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments are employed to confirm the identity, purity, and anomeric configuration (α or β) of the molecule.
In ¹H-NMR spectra, characteristic signals confirm the presence of the ethyl group and the glucopyranoside ring. nih.gov For instance, the ethyl group's methyl (CH₃) protons typically appear as a triplet around δ 1.24 ppm. nih.gov The anomeric proton (H-1), whose chemical shift and coupling constant are highly diagnostic of the stereochemistry, appears at distinct positions for the α and β isomers. A study involving metabonomic screening of human urine identified the anomeric proton from ethyl glucoside at δ 4.93. nih.gov For full structural assignment and to resolve overlapping signals, 2D NMR techniques such as ¹H-¹H COSY, TOCSY, and ¹H-¹³C HMBC are utilized. nih.gov These methods reveal proton-proton and proton-carbon correlations, allowing for unambiguous assignment of all signals in the molecule. nih.gov
The table below summarizes key NMR chemical shifts reported for this compound anomers. Note that exact values can vary slightly based on the solvent and experimental conditions.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Anomers
| Atom Position | Ethyl α-D-glucopyranoside | Ethyl β-D-glucopyranoside |
|---|---|---|
| ¹H NMR | ||
| H-1 (anomeric) | ~4.93 nih.gov | ~4.38 |
| H-2 | ~3.30 | ~3.08 |
| H-3 | ~3.53 | ~3.28 |
| H-4 | ~3.28 | ~3.22 |
| H-5 | ~3.60 | ~3.20 |
| H-6a / H-6b | ~3.68 / ~3.62 | ~3.80 / ~3.62 |
| OCH₂CH₃ | ~3.65 / ~3.42 (diastereotopic) | ~3.85 / ~3.50 (diastereotopic) |
| OCH₂CH₃ | ~1.24 (triplet) nih.gov | ~1.20 (triplet) |
| ¹³C NMR | ||
| C-1 (anomeric) | ~99.8 | ~104.0 |
| C-2 | ~72.0 | ~74.8 |
| C-3 | ~73.5 | ~77.8 |
| C-4 | ~70.2 | ~71.4 |
| C-5 | ~72.1 | ~77.8 |
| C-6 | ~61.4 | ~62.5 |
| OCH₂CH₃ | ~65.0 | ~69.0 |
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. For volatile analysis, particularly for separating and quantifying the α and β isomers, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice. nih.govresearchgate.net
Due to the low volatility of glycosides, a derivatization step, such as acetylation, is typically required before GC-MS analysis. nih.govresearchgate.net In a validated method for analyzing ethyl glucoside isomers in blood and urine, the analytes were acetylated using acetic anhydride (B1165640) and pyridine (B92270). nih.govresearchgate.net This procedure increases their volatility, allowing for separation on a gas chromatograph. nih.gov
Following chromatographic separation, the mass spectrometer detects the compounds. Tandem mass spectrometry (MS/MS) is often used for highly selective and sensitive quantification. nih.gov This involves selecting a specific parent ion and fragmenting it to produce characteristic daughter ions. For the acetylated ethyl glucoside isomers, detection in multiple reaction monitoring (MRM) mode provides excellent specificity. nih.govresearchgate.net Key MRM transitions used for quantification and qualification include m/z 157.0 > 115.1, m/z 157.0 > 73.1, and m/z 141.0 > 81.0. nih.govresearchgate.net This GC-MS/MS approach allows for the baseline separation and accurate quantification of both α- and β-ethyl D-glucopyranoside in complex biological matrices. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for both the analysis and the preparative isolation of this compound. High-Performance Liquid Chromatography (HPLC) is used for analytical quantification and purity checks, while silica (B1680970) gel column chromatography is a standard method for purification from reaction mixtures or natural extracts.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Given the compound's high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective mode for its separation and quantification. shodex.comshodexhplc.comshodex.com
HILIC methods are well-suited for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography. nih.gov For the analysis of ethyl α-D-glucopyranoside in food products like sake, polymer-based amino columns such as the Shodex HILICpak VG-50 4E are used. shodex.comshodexhplc.comshodex.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, for example, in an 80:20 (v/v) ratio. shodexhplc.com This system allows for the effective separation of this compound from other sugars like glucose, fructose, and maltose (B56501) that may be present in the sample. shodex.comshodexhplc.com HILIC can also be used to separate the α and β anomers, although conditions such as column temperature may need to be optimized to manage the interconversion between the two forms. shodex.commdpi.com
Silica gel column chromatography is a widely used, fundamental technique for the purification and isolation of this compound on a preparative scale. teledynelabs.comrsc.org This method separates compounds based on their differential adsorption to the polar silica stationary phase and solubility in the mobile phase. It is particularly valuable for isolating the compound from complex mixtures, such as crude plant extracts or synthetic reaction outputs. researchgate.net
The process involves packing a glass column with silica gel and eluting the sample with a solvent system of increasing polarity. wiley-vch.de For glycosides like this compound, common mobile phases include gradient systems of non-polar and polar solvents. commonorganicchemistry.com Typical solvent systems used for the isolation of glycosides are mixtures of chloroform (B151607) and methanol (B129727) or ethyl acetate (B1210297) and hexane. researchgate.nethpu2.edu.vn For example, ethyl β-D-glucopyranoside has been successfully isolated from the n-butanol fraction of a plant extract using a chloroform-methanol solvent system on a silica gel column. researchgate.net Fractions are collected sequentially and analyzed by methods like Thin-Layer Chromatography (TLC) to identify those containing the pure compound. wiley-vch.de
High-Performance Liquid Chromatography (HPLC)
Bioassay-Guided Fractionation for Activity-Linked Isolation and Characterization
Bioassay-guided fractionation is a powerful strategy used in natural product chemistry to isolate specific bioactive compounds from a complex mixture. figshare.com This approach involves a stepwise separation of an extract, with each resulting fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.
A notable example of this technique led to the identification of ethyl β-D-glucopyranoside as a chemoattractant for the plant pathogenic bacterium Ralstonia solanacearum. nih.govtandfonline.com In this research, root exudates from tomato plants were collected and subjected to an initial fractionation. nih.govtandfonline.com The resulting fractions were tested for their ability to attract R. solanacearum. nih.gov The fraction that showed the highest chemoattractant activity was selected for further chromatographic separation. nih.govtandfonline.com This process was repeated, guided at each stage by the bioassay, ultimately leading to the isolation of a single, pure active compound. figshare.comnih.gov Through instrumental analyses, this compound was identified as ethyl β-D-glucopyranoside, which demonstrated clear chemoattractant activity at concentrations above 1 µmol/disc. nih.govtandfonline.com This study showcases how bioassay-guided fractionation can successfully link a specific biological function to a single molecule within a complex natural source. tandfonline.com
Research Applications of Ethyl D Glucopyranoside and Its Derivatives
Role as a Building Block in Complex Glycoside and Carbohydrate Derivative Synthesis
Ethyl D-glucopyranoside is a valuable building block in the synthesis of more complex glycosides and carbohydrate derivatives. Its relatively simple aglycone (ethyl group) makes it a versatile precursor for creating more intricate molecules. For instance, derivatives of this compound, such as ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside, are activated under mild conditions to form disaccharides. The synthesis of these derivatives often involves the use of protective groups like benzyl (B1604629) or benzoyl to ensure regioselectivity and stability, leading to high yields of the target products.
Researchers have utilized this compound and its derivatives to synthesize a variety of complex carbohydrate structures. For example, methyl 4,6-di-O-ethyl-α-d-glucopyranoside-based azacrown ethers have been synthesized from methyl 4,6-O-benzylidene-α-d-glucopyranoside. mdpi.com Furthermore, this compound has been used as a starting material for the synthesis of building blocks for D-altrosamine. frontiersin.org The process can involve converting ethyl 4,6-O-benzylidene-1-thio-α-D-glucopyranoside into an azido (B1232118) derivative, which then serves as a precursor for more complex structures. frontiersin.org
The "click reaction," a type of copper-catalyzed 1,3-dipolar cycloaddition, has been employed with derivatives like ethyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-1-thio-β-d-glucopyranoside to create glycosyl amino acid building blocks. researchgate.net These building blocks are then used in the synthesis of combinatorial libraries of glycotetrapeptides to study lectin-binding affinity. researchgate.net
Applications in Glycobiology Research
This compound and its derivatives have found significant use in the field of glycobiology, which explores the structure, synthesis, and biology of carbohydrates. targetmol.comchemicalbook.com These compounds serve as tools to study the intricate roles of glycans in biological systems. targetmol.com For instance, derivatives like 2-Azidoethyl beta-D-Glucopyranoside (AEG) are valuable for developing novel glycoconjugates and have a strong affinity for lectins, which is advantageous for creating new therapeutic agents. chemsynlab.com
The study of carbohydrate-protein interactions is a key area of glycobiology. Synthesized glycotetrapeptide libraries, created using this compound-derived building blocks, are screened for their binding affinity to various lectins, such as Concanavalin A. researchgate.net This research helps in understanding the specific interactions that govern biological processes. Additionally, biochemical reagents like ethyl 1-thio-α-D-glucopyranoside, 2,3,4,6-tetraacetate are utilized in glycoscience research to explore carbohydrate chemistry and glycan enzymology. targetmol.commedchemexpress.eu
Investigation in Drug Delivery Systems due to Biocompatibility
The biocompatibility of this compound and its derivatives makes them promising candidates for investigation in drug delivery systems. Their ability to form stable glycosidic bonds is a key feature in this application. Polysaccharide-based hydrogels, which are known for their excellent biocompatibility, are extensively researched for creating modified drug delivery systems (DDS). mdpi.com These hydrogels can be designed to release drugs in response to external stimuli like temperature or pH. mdpi.com
Derivatives of glucopyranoside, particularly fluorinated, single-tailed surfactants, have shown low toxicity and hemolytic activity, suggesting their utility in biomedical applications such as novel drug delivery systems. researchgate.net The ability of compounds like 2-(2-Hydroxyethoxy)this compound to form micelles also makes them a subject of interest in this field. ontosight.ai The transdermal drug delivery (TDD) route is an area where natural compounds are being explored to enhance the permeation of active substances through the skin, avoiding issues like the first-pass effect in the liver. nih.gov
Research into Bioactive Compound Production
This compound is utilized in the production of various bioactive compounds. For example, it is a precursor in the synthesis of compounds with potential pharmacological properties. The synthesis of ethyl 2,3-di-O-galloyl-α-d-glucopyranoside has been explored, with its derivatives showing potential for antimicrobial and antiproliferative activities. researchgate.net
Furthermore, ethyl α-D-glucopyranoside itself has been identified as a significant biologically active compound in certain plant extracts and is known for its moisturizing and skin conditioning effects. researchgate.net Research has also focused on the enzymatic synthesis of ethyl α-D-glucopyranoside, which is found in fermented products like sake. nih.gov Studies have shown that ethyl α-D-glucopyranoside exhibits antioxidant and hypoglycemic activities. pnfs.or.kr For instance, it has demonstrated a binding affinity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. pnfs.or.kr
Studies as a Stabilizer in Various Formulations
This compound and related compounds are investigated for their role as stabilizers in a variety of formulations. In the context of polymer chemistry, carbohydrate-based compounds are used to stabilize halogen-containing polymers like PVC against heat and light-induced degradation. google.com
In pharmaceutical formulations, excipients are crucial for maintaining the stability of the final product. pharmaexcipients.com For highly hygroscopic drugs, excipients with good water-binding capacity, such as starch, which is composed of glucose monomers, can enhance stability. nih.gov Cellulose (B213188) derivatives, formed from D-glucopyranose units, are widely used as stabilizers, binders, and film-coating agents in oral solid dosage forms. mdpi.com In parenteral formulations, excipients like polyvinylpyrrolidone (B124986) (PVP) act as solubilizing agents and crystallization inhibitors, contributing to the stability of the drug product. pharmaexcipients.com
The table below summarizes the use of this compound and its derivatives as stabilizers in different applications.
| Application Area | Stabilizing Function | Reference |
| Polymer Industry | Prevents degradation of halogen-containing polymers. | google.com |
| Pharmaceutical Formulations | Acts as a bulking agent, lyoprotectant, and enhances stability of hygroscopic drugs. | pharmaexcipients.comnih.gov |
| Protein Therapeutics | Alternative excipients to overcome limitations of traditional stabilizers. | nih.gov |
Development as a Chemoattractant for Microbial Studies
A significant area of research has been the development and study of this compound as a chemoattractant for various microorganisms. Specifically, ethyl β-D-glucoside has been identified as a novel chemoattractant for the phytopathogenic bacterium Ralstonia solanacearum, which causes bacterial wilt in plants like tomatoes. tandfonline.comnih.gov
This discovery was made through a bioassay-guided fractionation of tomato root exudates. tandfonline.comnih.gov Studies have shown that ethyl β-D-glucopyranoside exhibits clear chemoattractive activity at concentrations above 1.0 µmol/disc, while its α-isomer and D-glucose were inactive. tandfonline.comnih.gov This specificity suggests a role for this compound in the interaction between the host plant and the bacterium. tandfonline.com The development of ethyl β-D-glucopyranoside as a chemoattractant provides a valuable tool for studying bacterial chemotaxis and plant-microbe interactions. researchgate.net
Utilization in Studies of Microbial Growth and Metabolic Processes
This compound and its derivatives are utilized in research focused on microbial growth and metabolic pathways. biosynth.com The compound can act as a carbon source for some bacteria, and its metabolism can be studied to understand microbial physiology. scirp.org For example, some bacteria can metabolize ethylene (B1197577) glycol, a related compound, through a series of oxidation steps. nih.gov
Furthermore, the presence of certain bacteria can lead to the post-collection synthesis of ethyl glucuronide in urine samples containing ethanol (B145695), which has implications for diagnostic testing. nih.gov Studies on lactic acid bacteria (LAB), which are important in the food industry, have shown that their growth and metabolic activity can be influenced by the type of carbohydrate source available, with some strains showing different growth rates on glucose, fructose, or ribose. scirp.org The inhibitory effect of ethyl β-D-glucopyranoside on the growth of some microbes is also a subject of investigation. biosynth.com
The table below highlights findings from studies on microbial growth and metabolism related to this compound.
| Microorganism | Finding | Reference |
| Ralstonia solanacearum | Ethyl β-D-glucopyranoside acts as a specific chemoattractant. | tandfonline.comnih.gov |
| Escherichia coli | Can synthesize ethyl glucuronide in the presence of ethanol. | nih.gov |
| Lactic Acid Bacteria (LAB) | Growth and metabolism are affected by the available carbohydrate source. | scirp.org |
| Pseudomonas putida | Capable of metabolizing ethylene glycol. | nih.gov |
Surfactant Properties and Research in Detergent Compositions.researchgate.netresearchgate.net
This compound and its derivatives, particularly alkyl glucosides, are noted for their surfactant properties, which include high detergency, emulsifying capacity, and biodegradability. researchgate.net These characteristics make them a subject of research for use in detergent compositions. researchgate.net
Non-ionic Surfactant Research.researchgate.netontosight.aiacs.org
This compound derivatives are a class of non-ionic surfactants. ontosight.ai Research into alkoxyethyl β-D-glucopyranosides, which feature an oxyethene spacer, has shown that these compounds exhibit excellent surface activity. researchgate.net The amphipathic nature of these molecules can be adjusted by altering the length of the alkyl chain. researchgate.net Studies have demonstrated that their critical micelle concentration (CMC) and surface tension at the CMC (γcmc) decrease as the alkyl chain length increases. researchgate.net For instance, one study found that nonyloxylethyl β-D-glucopyranoside had the best foaming properties and the strongest emulsifying capabilities in specific oil/water systems. researchgate.net
The introduction of an oxyethene fragment as a hydrophilic spacer has been shown to improve water solubility and surface activity compared to traditional alkyl α-D-glucopyranosides. researchgate.net Research on N-acyl-N-alkyl-d-glucamides, another class of non-ionic surfactants derived from natural resources, highlights their broad range of hydrophilic-lipophilic balance (HLB) values, which can be tailored by adjusting the alkyl chain length. acs.org This versatility allows for the customization of surfactant properties for various industrial uses. acs.org
Below is a table summarizing the properties of some alkoxyethyl α-D-glucopyranosides from a research study:
| Property | Trend with Increasing Alkyl Chain Length |
| HLB Number | Decreases |
| Water Solubility | Decreases |
| CCMC Value | Decreases |
| γCMC Value | Decreases |
| Γmax Value | Decreases |
| logP Value | Increases |
| πCMC Value | Increases |
| Amin Value | Increases |
| pC20 Value | Increases |
This table is based on findings from a study on alkoxyethyl α-D-glucopyranosides, indicating how various physicochemical properties change with the length of the alkyl chain. researchgate.net
Role as an Intermediate in Biomass Conversion Pathways.frontiersin.orgnih.govresearchgate.net
This compound (EDGP) is an important intermediate in the conversion of lignocellulosic biomass into valuable biofuels and chemicals. frontiersin.orgnih.govresearchgate.net Lignocellulosic biomass, a renewable resource, can be broken down into sugars like glucose, which are then converted into products such as 5-ethoxymethylfurfural (EMF) and alkyl levulinates. frontiersin.orgresearchgate.net
Formation During Conversion of Carbohydrates to Alkyl Levulinates.rsc.orgsels-group.euencyclopedia.pub
In the alcoholysis of cellulosic substrates to produce ethyl levulinate (EL), ethyl-D-glucopyranoside (EDGP) is a key intermediate. rsc.org This process often involves the use of acid catalysts in the presence of ethanol. rsc.orgsels-group.eu Research has shown that the conversion of cellulose into ethyl glucosides can be very rapid, with these intermediates then being more slowly converted into ethyl levulinate. sels-group.eu The use of certain catalysts can lead to high yields of ethyl glucoside, which is a direct precursor to the formation of EL. sels-group.euresearchgate.net
The following table presents data from a study on the conversion of various carbohydrates to alkyl levulinates, highlighting the role of intermediates.
| Starting Material | Product | Catalyst System | Key Intermediate | Reference |
| Cellulose | Ethyl Levulinate | Sulfonated hyperbranched polymers | Ethyl Glucoside | sels-group.eu |
| Corn Stover | Ethyl Levulinate | Brønsted and Lewis acids | Ethyl-D-glucopyranoside | rsc.org |
| Glucose | This compound | Silica (B1680970) supported sulfonic acid | - | researchgate.net |
Research on Ethanol Loss Mitigation Strategies in Biomass Conversion.osti.govmdpi.comnih.gov
Strategies to improve the efficiency of bioethanol production focus on several areas, including the development of robust microbial strains that can efficiently ferment all sugars present in lignocellulosic biomass and tolerate inhibitory compounds formed during pretreatment. mdpi.comresearchgate.net The organosolv pretreatment method, which uses organic solvents like ethanol, can help to make cellulose more accessible for enzymatic hydrolysis. nih.gov However, the recovery and recycling of the solvent are crucial for the economic feasibility of this process. nih.gov The co-production of valuable chemicals alongside bioethanol is a promising strategy for enhancing the economic sustainability of advanced biorefineries. mdpi.com
Potential in Functional Food and Cosmetic Materials Research.tandfonline.com
Ethyl α-d-glucoside (α-EG), a glycoside found in Japanese rice wine (sake), has been the subject of research for its potential applications in functional foods and cosmetic materials. tandfonline.com Studies have indicated that α-EG is a safe material for these uses. tandfonline.com
Research has shown that α-EG can have positive effects on human dermal fibroblasts. tandfonline.com One study found that at a concentration of 0.48 μM, α-EG increased the proliferation of these cells by 121.0%. tandfonline.com Furthermore, at a concentration of 0.048 μM, it increased the production of collagen I by 159.6%. tandfonline.com The study also observed increased transcript levels of genes related to collagen production, including COL1A1, COL1A2, and COL3A1, at an α-EG concentration of 0.48 μM. tandfonline.com These findings suggest that α-EG could play a role in maintaining and improving skin homeostasis and moisturizing functions. tandfonline.com
The table below summarizes the effects of Ethyl α-d-glucoside on human dermal fibroblasts as reported in a research study. tandfonline.com
| α-EG Concentration | Effect on Cell Proliferation | Effect on Collagen I Production | Effect on Gene Expression (COL1A1) | Effect on Gene Expression (COL1A2) | Effect on Gene Expression (COL3A1) |
| 0.048 μM | - | Increased by 159.6% | Increased by 134.7% | - | Increased by 115.1% |
| 0.48 μM | Increased by 121.0% | - | Increased by 152.4% | Increased by 129.7% | Increased by 131.8% |
Future Research Directions and Emerging Trends for Ethyl D Glucopyranoside
Exploration of Underexplored Bioactivity and Therapeutic Potential
While some biological activities of ethyl D-glucopyranoside are known, such as its role as a chemoattractant for certain bacteria and its skin-conditioning effects, its full therapeutic potential remains largely untapped. researchgate.net Future investigations are expected to delve into other possible bioactivities. For instance, its structural simplicity makes it a versatile synthetic precursor, suggesting that its derivatives could possess a range of pharmacological properties. Research into its potential anti-inflammatory effects has shown that it can suppress skin roughness and transepidermal water loss after UVB irradiation, indicating a role in dermatological applications. Further studies could explore its efficacy in mitigating high-altitude sickness, a traditional use of beverages containing the compound. researchgate.net The compound's potential in drug delivery systems, owing to its biocompatibility, is another promising area for future research.
Advanced Catalytic Systems for Sustainable and Efficient Production
The synthesis of this compound is a critical area of research, with a focus on developing more sustainable and efficient methods. nih.govrsc.org Current enzymatic and fermentation-based production methods can generate unwanted by-products. researchgate.netnih.gov
Recent advancements have demonstrated the selective and high-yield production of ethyl α-D-glucopyranoside using an α-glucosyl transfer enzyme from Xanthomonas campestris. researchgate.netnih.gov This enzymatic approach avoids the formation of by-products like maltotriose (B133400) and ethylmaltoside. researchgate.netnih.gov Further research into optimizing these enzymatic systems, potentially through protein engineering and the use of co-enzymes like glucose isomerase to manage substrate levels, could significantly improve production yields and efficiency. nih.gov
Heterogeneous catalysts, such as silica-supported sulfonic acid, are also being explored for the conversion of carbohydrates into valuable chemicals, including this compound. researchgate.net These solid acid catalysts offer advantages in terms of reusability and process simplification. researchgate.net Future work will likely focus on designing more robust and selective solid catalysts for the direct synthesis of this compound from various biomass-derived feedstocks. researchgate.net The integration of digital technologies, such as AI and machine learning, could accelerate the design and optimization of these catalytic processes. rsc.org
Table 1: Recent Advances in this compound Production
| Catalytic System | Substrates | Key Findings | Yield | Reference |
| α-glucosyl transfer enzyme (XgtA) from Xanthomonas campestris | Ethanol (B145695), Maltose (B56501) | Selective production of ethyl α-D-glucopyranoside without by-products. | 180 mM (37.5 g/L) | researchgate.netnih.gov |
| XgtA with glucose isomerase | Ethanol, Maltose | Increased yield by maintaining optimal glucose concentration. | 260 mM (54.1 g/L) | nih.gov |
| Silica (B1680970) supported sulfonic acid | Glucose, Ethanol | High-yield synthesis from glucose. | 91.7% | researchgate.net |
Deeper Elucidation of Biological Mechanisms and Specific Molecular Target Interactions
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent or functional ingredient. It is known to act as a chemoattractant by binding to bacterial surface receptors. In human dermal fibroblasts, the α-anomer has been shown to increase cell proliferation and collagen production.
Future research will likely employ advanced techniques to identify and characterize the specific molecular targets of this compound. This could involve studies on its interaction with enzymes and receptors involved in carbohydrate metabolism and transport. For example, research has shown that ethyl α-D-glucoside can activate the expression of fibroblast growth factors (FGF1 and FGF7) and collagen genes (COL1A1 and COL3A1) in human skin fibroblasts. tandfonline.com A deeper understanding of these pathways could lead to the development of targeted therapies for skin aging and wound healing. researchgate.nettandfonline.com Systems biology approaches, integrating chemical analysis with in vivo experiments, could also help to unravel the complex mechanisms of action. nih.gov
Development of Novel Derivatives with Enhanced Biofunctions and Applications
The chemical structure of this compound makes it an ideal scaffold for the synthesis of novel derivatives with enhanced or new biological functions. ajchem-a.com Researchers are exploring the synthesis of various derivatives by modifying the glucose moiety or the ethyl group. mdpi.com For instance, the synthesis of azacrown ethers based on a methyl 4,6-di-O-ethyl-α-d-glucopyranoside structure has been reported, and these derivatives have shown potential as catalysts in asymmetric reactions. mdpi.com
The introduction of different functional groups, such as acyl or heteroaromatic moieties, could significantly enhance the biological activity of the parent compound. ajchem-a.com This could lead to the development of new antibacterial, antifungal, or even anticancer agents. ajchem-a.com Additionally, creating derivatives with altered solubility and bioavailability could improve their performance in various applications, including drug delivery and functional foods. nih.gov The development of glycolipid derivatives and other functionalized glucosides for applications as gelators in smart materials is another emerging area of research. mdpi.com
Integration into Multidisciplinary Biomedical and Biotechnology Research
The versatility of this compound lends itself to a wide range of applications across different scientific disciplines. In biotechnology, it has been used as a multifunctional initiator for enzyme-catalyzed polymerization reactions. abmole.com Its role as a chemoattractant for bacteria is valuable in the study of microbial behavior and plant-microbe interactions.
Future research will likely see the increased integration of this compound into multidisciplinary research projects. In biomedical research, its biocompatibility makes it a promising component for drug delivery systems and tissue engineering scaffolds. Its skin-conditioning properties are already being explored in the cosmetics industry, and further research could lead to its use in advanced dermatological treatments. researchgate.netresearchgate.net In the field of glycobiology, it serves as a fundamental tool for studying carbohydrate structure and function. chemicalbook.comtargetmol.com As the understanding of this compound grows, its application in diverse areas such as nutraceuticals, green chemistry, and biomaterials is expected to expand. acs.org
Q & A
Q. What are the standard synthetic protocols for Ethyl D-glucopyranoside derivatives in carbohydrate chemistry?
this compound derivatives are synthesized via thioglycoside activation. For example, ethyl thioglycosides (e.g., ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside) are activated using benzyl 2,2,2-trichloroacetimidate under mild alkylation conditions. Protecting groups like benzyl or benzoyl are used to stabilize intermediates during glycosylation .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy are essential. NMR confirms glycosidic linkage stereochemistry (α/β), while MS validates molecular weight and fragmentation patterns .
Q. How are this compound derivatives applied in enzyme studies?
They serve as substrates for enzymes like α-glucosidase. For instance, 6-chloro-3-indoxyl-α-D-glucopyranoside is used in chromogenic assays to detect microbial activity or transgene expression due to its cleavage into detectable products .
Q. What methods are used to isolate this compound derivatives from natural sources?
Ethyl acetate extraction followed by chromatographic techniques (e.g., silica gel column chromatography, HPLC) is standard. For example, phenolic glucopyranosides were isolated from Cordia sinensis using this approach .
Q. Why are protecting groups critical in oligosaccharide synthesis involving this compound?
Protecting groups (e.g., benzyl, benzoyl) prevent unwanted side reactions during glycosylation. Orthogonal strategies (e.g., tert-butyldimethylsilyl for temporary protection) enable selective deprotection and sequential coupling .
Advanced Research Questions
Q. How can low yields in glycosylation reactions with this compound donors be mitigated?
Optimize activating agents (e.g., benzimidazolyl imidates) and reaction conditions (e.g., solvent polarity, temperature). Orthogonal activation of thioglycosides and thioimidates improves regioselectivity .
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?
Ensure compound purity via HPLC and confirm stereochemistry (α vs β anomers). For example, cis- and trans-resveratrol glucopyranosides exhibit differing stability and bioactivity due to isomerization .
Q. How does glycosidic linkage stereochemistry (α vs β) influence biological activity?
β-linked derivatives often show higher enzymatic resistance and bioavailability. Comparative studies using enzymatic assays (e.g., α-glucosidase inhibition) and molecular docking can elucidate structure-activity relationships .
Q. What advanced analytical approaches validate the regiochemistry of branched this compound derivatives?
Use 2D NMR techniques (HMBC, NOESY) to map interatomic correlations. For chromone-C-glucopyranosides, HMBC confirmed C-6 vs C-8 glycosylation patterns .
Q. How do extraction solvents impact the recovery of this compound derivatives from plant matrices?
Polar solvents (e.g., ethyl acetate) efficiently extract glycosides due to hydrogen bonding. Sequential extraction with increasing polarity improves selectivity, as seen in Livistona decipiens leaf studies .
Q. What are the challenges in synthesizing branched this compound oligosaccharides?
Steric hindrance and competing side reactions require precise control of reaction stoichiometry. For example, 6-O-glycosylation of ethyl thioglucopyranoside derivatives demands selective deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
